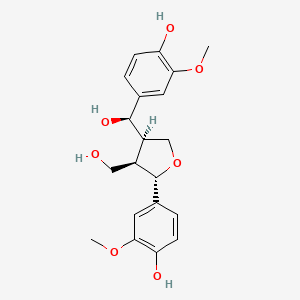

(7R)-7-Hydroxylariciresinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H24O7 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

4-[(2S,3R,4R)-4-[(R)-hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 |

InChI Key |

MWQRAOGWLXTMIC-WZBLMQSHSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@H](CO2)[C@H](C3=CC(=C(C=C3)O)OC)O)CO)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 7r 7 Hydroxylariciresinol

Enzymatic Cascade Leading to (7R)-7-Hydroxylariciresinol: A Path of Postulated Steps

The biosynthesis of lignans (B1203133) is a complex process that involves a series of enzymatic reactions, transforming simple phenylpropanoid precursors into structurally diverse molecules. uni-duesseldorf.dearkat-usa.org While the specific enzymatic cascade for this compound has not been experimentally elucidated, a hypothetical pathway can be inferred based on established principles of lignan (B3055560) biosynthesis.

Upstream Precursors and Pathway Initiation

The journey to this compound begins in the general phenylpropanoid pathway, a fundamental metabolic route in plants. nih.govmdpi.com The amino acid phenylalanine serves as the initial building block. Through a series of enzymatic steps, phenylalanine is converted into monolignols, the primary precursors for all lignans. For this compound, the key monolignol precursor is presumed to be coniferyl alcohol.

The initiation of the lignan-specific pathway involves the oxidative coupling of two coniferyl alcohol molecules. This critical step is often mediated by laccases or peroxidases, which generate monolignol radicals. The regiochemistry and stereochemistry of this coupling are crucial and are typically controlled by dirigent proteins, ensuring the formation of specific lignan scaffolds. arkat-usa.org In the case of tetrahydrofuran (B95107) lignans, this coupling leads to intermediates that can cyclize to form the characteristic five-membered ring.

Specific Reductase and Oxidoreductase Activities

Following the initial coupling and cyclization, a series of reduction and oxidation reactions are necessary to yield the final structure of this compound. A key class of enzymes in this process is the pinoresinol-lariciresinol reductases (PLRs), which are known to catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). nih.govnih.gov It is plausible that a PLR-like enzyme is involved in the formation of a lariciresinol intermediate on the path to this compound.

The defining feature of this compound is the hydroxyl group at the 7R position. The introduction of this hydroxyl group would require a specific hydroxylase, likely a cytochrome P450 monooxygenase (CYP450). acs.org These enzymes are well-known for their role in the functionalization of a wide array of secondary metabolites in plants, including other lignans and the famous taxol from Taxus species. nih.govnih.gov However, the specific CYP450 responsible for the 7-hydroxylation of a lariciresinol-type precursor has not been identified.

Furthermore, the formation and final stereochemistry of the tetrahydrofuran ring itself would be governed by the concerted action of specific oxidoreductases. The precise nature and sequence of these enzymatic activities are yet to be determined.

Stereoselective Transformation Mechanisms

The stereochemistry of this compound, with its defined (7R) configuration, points to highly specific enzymatic control throughout its biosynthesis. The initial stereoselective coupling of monolignols, guided by dirigent proteins, sets the foundational stereochemistry of the lignan backbone.

Subsequent enzymatic transformations, particularly the reduction and hydroxylation steps, must also be stereoselective to produce the final, single enantiomer. The PLRs, for instance, are known to exhibit distinct stereospecificities, which can vary between different plant species and even between different organs of the same plant. nih.gov Similarly, the putative CYP450 hydroxylase must act on a specific stereoisomer of the precursor and introduce the hydroxyl group with a defined orientation. The intricate interplay of these stereoselective enzymes is what ultimately dictates the formation of the this compound enantiomer.

Genetic and Transcriptomic Regulation of this compound Biosynthesis: A Search for the Blueprints

The biosynthesis of any plant metabolite is ultimately controlled at the genetic level. The identification of the genes encoding the biosynthetic enzymes and the understanding of their expression patterns are crucial for a complete picture of the pathway.

Identification of Biosynthetic Genes

Despite the availability of genomic and transcriptomic data for Taxus species, the specific genes responsible for the biosynthesis of this compound have not been identified. mdpi.comnih.govnih.gov Research on the molecular biology of Taxus has overwhelmingly focused on the biosynthesis of the commercially important anticancer drug, paclitaxel (B517696) (taxol). nih.govsemopenalex.orgresearchgate.netnih.govresearchgate.netnih.gov

While these studies have identified numerous genes involved in the upstream phenylpropanoid pathway and a vast array of CYP450s and other enzymes related to taxol biosynthesis, the specific gene cluster or set of co-regulated genes for lignan production remains to be discovered. nih.govnih.govbiorxiv.org The identification of a specific pinoresinol-lariciresinol reductase, a 7-hydroxylase, and other relevant oxidoreductases in Taxus yunnanensis through techniques like comparative transcriptomics and gene silencing would be a significant breakthrough in this field. A patent for a lignan hydroxylase exists, though its specific function in this context is not detailed. google.com

Gene Expression Profiling in Producing Organisms

Gene expression profiling, often conducted through transcriptome analysis, provides a snapshot of the genes that are active in a particular tissue at a specific time. Such studies in Taxus yunnanensis have been performed, but their primary goal has been to understand the regulation of taxol biosynthesis. nih.govmdpi.comsemopenalex.orgresearchgate.net

A comprehensive transcriptomic study focused on tissues or cell cultures of Taxus yunnanensis that are actively producing this compound would be necessary to identify candidate biosynthetic genes. By correlating the expression profiles of uncharacterized genes with the accumulation of the compound, researchers could pinpoint potential enzymes involved in the pathway. Such an analysis would likely reveal a suite of co-expressed genes, including transcription factors that regulate the entire biosynthetic pathway. Currently, no such specific gene expression data for this compound biosynthesis is publicly available.

Molecular Regulation of Enzyme Activity

The biosynthesis of lignans, including this compound, is a complex process under precise molecular control, ensuring that these secondary metabolites are produced in the correct tissues at the appropriate times. nih.govresearchgate.net While information specifically detailing the regulation of enzymes leading to this compound is limited, the broader regulatory mechanisms of the lignan biosynthetic pathway have been studied, offering significant insights. Regulation occurs at multiple levels, including transcriptional control by hormones and signaling molecules, and potential feedback inhibition loops. nih.govmdpi.comresearchgate.net

Key enzymes in the lignan pathway, such as pinoresinol-lariciresinol reductases (PLRs), are subject to sophisticated transcriptional regulation. nih.gov In flax, for instance, the promoter of the LuPLR1 gene contains a binding region for the phytohormone abscisic acid (ABA). The presence of ABA enhances the transcription of LuPLR1, leading to a greater accumulation of downstream lignan products. mdpi.com

Signaling molecules also play a crucial role. In cell cultures of Linum album, the production of lignans is influenced by a cascade involving putrescine, which stimulates the generation of hydrogen peroxide (H2O2). researchgate.net This H2O2 signal, in concert with nitric oxide (NO) and cytosolic calcium ions (Ca²⁺), regulates the expression of upstream pathway genes like phenylalanine ammonia-lyase (PAL) and pinoresinol-lariciresinol reductase (PLR). This entire process appears to be dependent on salicylic (B10762653) acid (SA), highlighting a complex signaling network that fine-tunes lignan biosynthesis in response to specific triggers. researchgate.net

Furthermore, the general phenylpropanoid pathway, from which lignan precursors derive, is known to be regulated by feedback inhibition. nih.govbioninja.com.au Studies in Arabidopsis thaliana have shown that when downstream products, such as flavonol aglycones, accumulate, they can repress the transcription of early-stage enzymes like PAL. nih.gov This mechanism prevents the potentially toxic buildup of intermediate compounds. While not directly demonstrated for this compound, it is plausible that a similar feedback mechanism exists, where the accumulation of the compound or its derivatives could inhibit the activity of the enzymes responsible for its synthesis. The regulation of the lignan pathway may also involve microRNAs (miRNAs) and transcription factors from the MYB family, which are known to control various secondary metabolite pathways. mdpi.com

Metabolic Fates and Downstream Transformations of this compound

Once synthesized, this compound is not a static endpoint but can undergo further metabolic transformations. These modifications, which include conjugation, conversion to other derivatives, and degradation, alter the compound's properties and biological role.

Glucosylation and Other Conjugation Pathways

Glucosylation, the attachment of a glucose molecule, is a common metabolic fate for lignans, often increasing their water solubility and facilitating storage within the plant cell. nih.gov Specific glucosides of hydroxylariciresinol have been identified, confirming this pathway. Research using tandem mass spectrometry has characterized isomeric tetrahydrofuran lignan glucosides, including (+)-7'-hydroxylariciresinol 7'-O-beta-D-glucopyranoside. nih.gov This indicates that the hydroxyl group at the C7' position is a site for enzymatic glucosylation. The formation of such glycosides is catalyzed by uridine (B1682114) glycosyltransferases (UGTs). mdpi.com

The table below details identified glucosides of hydroxylariciresinol isomers, highlighting the commonality of this conjugation pathway.

| Compound Name | Parent Aglycone | Glycosylation Position | Reference |

| (+)-7'-hydroxylariciresinol 7'-O-beta-D-glucopyranoside | (+)-7'-Hydroxylariciresinol | 7'-OH | nih.gov |

| (+)-8'-hydroxylariciresinol 4'-O-beta-D-glucopyranoside | (+)-8'-Hydroxylariciresinol | 4'-OH | nih.gov |

| 7-hydroxylariciresinol-7-O-hexoside | 7-Hydroxylariciresinol | 7-OH | researchgate.net |

Conversion to Other Lignan Derivatives

Beyond conjugation, this compound may serve as a precursor for other lignan structures. While direct enzymatic conversion of this compound is not extensively documented, the reactivity of related compounds offers potential pathways. For example, the related lignan 7'-hydroxymatairesinol is known to undergo rapid intramolecular cyclization to form conidendrin under certain conditions. researchgate.net This suggests that this compound could potentially be converted into other cyclic lignan structures within biological systems or during extraction processes.

Degradation Pathways in Biological Systems

The degradation of complex organic molecules like this compound is primarily carried out by microorganisms, particularly fungi. scielo.brnih.gov White-rot fungi, such as Pleurotus ostreatus, are known to degrade lignans effectively using extracellular enzymes like laccases and manganese peroxidases (MnP). scielo.br This process breaks down the complex lignan structure into smaller aromatic compounds, such as isovanillin. scielo.br

Given that this compound is a tetrahydrofuran-type lignan, the degradation of its core ring structure is a key step. scielo.brnih.gov Studies on the fungus Pseudallescheria boydii have shown its ability to degrade tetrahydrofuran itself. mdpi.comnih.gov The degradation pathway proceeds through a key metabolic intermediate, 2-hydroxytetrahydrofuran, which is then further broken down. nih.gov This provides a plausible mechanism for the cleavage and degradation of the central ring of this compound in environmental or biological systems inhabited by such fungi. The endophytic fungus Phomopsis sp. has also been shown to biotransform other tetrahydrofuran lignans, underscoring the role of fungi in modifying these structures. scielo.br

Enzymology of 7r 7 Hydroxylariciresinol Biosynthesis and Biotransformation

Characterization of Key Enzymes in the Biosynthetic Route

The biosynthetic pathway to (7R)-7-hydroxylariciresinol originates from the general phenylpropanoid pathway, which supplies monolignol precursors, primarily coniferyl alcohol. nih.gov The formation of the core lignan (B3055560) structure and its subsequent modifications are governed by highly specific enzymes. The central precursor to this compound is lariciresinol (B1674508), which is formed via the action of pinoresinol-lariciresinol reductase (PLR). chinbullbotany.comnih.gov The final step is a stereospecific hydroxylation of the lariciresinol backbone.

The conversion of lariciresinol to this compound involves the introduction of a hydroxyl group at the C7 position. While the specific enzyme from Taxus yunnanensis has not been isolated and characterized in detail, such transformations in lignan biosynthesis are typically catalyzed by cytochrome P450-dependent monooxygenases. d-nb.inforesearchgate.net These enzymes are known to perform highly regio- and stereospecific hydroxylations of complex natural products. nih.gov For instance, the biosynthesis of other lignans (B1203133) involves P450 enzymes like justicidin B 7-hydroxylase, which introduces a hydroxyl group at a specific position on the lignan scaffold. d-nb.inforesearchgate.net Therefore, it is proposed that a specific cytochrome P450 enzyme is responsible for the (7R)-hydroxylation of a lariciresinol precursor.

The primary enzyme responsible for producing the lariciresinol scaffold is pinoresinol-lariciresinol reductase (PLR). PLRs are known to exhibit significant diversity in substrate specificity and enantioselectivity depending on the plant source. chinbullbotany.comnih.gov They catalyze the sequential reduction of pinoresinol (B1678388) to lariciresinol and subsequently to secoisolariciresinol (B192356). nih.govnih.gov

Some PLRs, more accurately termed pinoresinol reductases (PrRs), show a strong preference for the first reduction step, converting pinoresinol to lariciresinol with little to no activity towards lariciresinol. nih.gov For example, the AtPrR1 and AtPrR2 enzymes from Arabidopsis thaliana efficiently reduce pinoresinol but have weak or no activity for the reduction of lariciresinol. nih.gov In contrast, bifunctional PLRs, such as those from Forsythia intermedia, can catalyze both reduction steps effectively. oup.com

The kinetic parameters of these enzymes have been determined for various substrates, highlighting their specific roles in directing the metabolic flux towards different lignan skeletons. The substrate selectivity of PLRs directly influences the type of lignans produced in a plant, including furan (B31954) (lariciresinol), dibenzylbutane (secoisolariciresinol), and other downstream derivatives. chinbullbotany.com

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1 min-1) | Reference |

|---|---|---|---|---|---|---|

| AtPrR1 | Arabidopsis thaliana | (+)-Pinoresinol | 1.6 | - | 1.14 | nih.gov |

| (-)-Pinoresinol | 7.3 | - | 0.77 | nih.gov | ||

| AtPrR2 | Arabidopsis thaliana | (-)-Pinoresinol | 12.6 | - | - | nih.gov |

| IiPLR1 | Isatis indigotica | (±)-Pinoresinol | 65.4 ± 2.76 | 59.7 ± 7.2 | 0.91 ± 0.11 | oup.com |

| (±)-Lariciresinol | 2.50 ± 0.14 | 3.98 ± 0.13 | 1.59 ± 0.05 | oup.com | ||

| JusB7H | Linum perenne | Justicidin B | 3.9 ± 1.3 | - | - | researchgate.net |

The proposed hydroxylation of lariciresinol to form this compound by a cytochrome P450 enzyme would also be a cofactor-dependent reaction. P450 monooxygenases typically require NADPH as a source of reducing equivalents, which are transferred to the enzyme's heme center via a partner protein, NADPH-cytochrome P450 reductase. d-nb.info The mechanism involves the activation of molecular oxygen to generate a highly reactive oxygen species that hydroxylates the substrate.

The three-dimensional structures of several PLRs have been elucidated through X-ray crystallography, providing significant insights into their function and specificity. nih.govnih.gov Crystal structures of PLRs from Thuja plicata (PLR_Tp1), Isatis indigotica (IiPLR1), and Arabidopsis thaliana (AtPrR1 and AtPrR2) have been solved. nih.govnih.gov

These studies reveal that PLRs typically function as head-to-tail homodimers. nih.govrcsb.org Each monomer consists of a larger, continuous α/β NADPH-binding domain, which features a characteristic Rossmann fold, and a smaller C-terminal substrate-binding domain. nih.govebi.ac.uk The catalytic pocket is formed at the interface of the two domains and involves structural elements from both monomers of the dimer. nih.gov

Structural comparisons and site-directed mutagenesis studies have identified key residues that govern substrate specificity. A flexible loop, such as the β4 loop in IiPLR1, often covers the entrance to the active site and plays a crucial role in determining which substrate can bind and in what orientation, thereby controlling the catalytic outcome. nih.gov For instance, a single residue change within this loop can switch the substrate specificity of the enzyme. nih.gov In cases where crystal structures are unavailable, homology modeling has been a valuable tool for predicting the three-dimensional structure and identifying key functional residues based on sequence similarity to structurally characterized enzymes. nih.gov

Cofactor Requirements and Reaction Mechanisms

Enzymatic Biocatalysis for this compound Production

The detailed understanding of the enzymes in the this compound biosynthetic pathway opens avenues for its production using biotechnological approaches. Enzymatic biocatalysis offers a promising, environmentally friendly alternative to chemical synthesis for producing complex, stereochemically defined molecules.

The production of specific lignans like lariciresinol, the direct precursor to this compound, can be optimized through enzyme engineering. nih.gov Given the diversity of substrate and stereo-selectivity among natural PLR enzymes, protein engineering techniques can be employed to tailor these enzymes for specific industrial applications.

Structure-guided mutagenesis has been successfully used to alter the catalytic properties of PLRs. By identifying the key amino acid residues in the active site that control substrate binding, it is possible to engineer enzymes with enhanced activity or altered selectivity. For example, the substrate specificities of IiPLR1 and AtPrR2 were successfully switched by mutating a single residue in the loop covering the catalytic pocket. nih.gov This demonstrates the potential to create bespoke biocatalysts that can channel metabolic flux specifically towards lariciresinol, preventing its further reduction to secoisolariciresinol and thereby increasing the precursor pool for this compound synthesis. nih.gov Another approach involves down-regulating competing pathways, such as using RNA interference (RNAi) to reduce the expression of enzymes that convert the desired product into other metabolites. oup.com

Cell-free biotransformation systems represent a powerful platform for the production of high-value chemicals. tandfonline.comtandfonline.com These systems utilize purified enzymes or cell extracts to perform multi-step cascade reactions in vitro, outside the complex regulatory environment of a living cell. tandfonline.comtandfonline.comjst.go.jp This approach offers several advantages, including the circumvention of cell wall barriers for substrate and product transport, elimination of competing metabolic pathways, and tolerance to toxic intermediates or products that might inhibit cell growth. nchu.edu.tw

A cell-free system for the production of this compound could be designed by combining the necessary enzymes in a single reaction vessel. This would involve a PLR enzyme, specifically one that preferentially produces lariciresinol (either a natural PrR or an engineered PLR), and the putative cytochrome P450 hydroxylase responsible for the 7R-hydroxylation. The system would also need to include the required cofactors, such as NADPH, and an NADPH regeneration system to ensure continuous activity. Such a modular, synthetic biology approach would allow for precise control over reaction conditions and enzyme ratios, facilitating the efficient, tailor-made biosynthesis of this compound.

Chemical Synthesis and Derivatization Methodologies for 7r 7 Hydroxylariciresinol

Total Synthesis Approaches to (7R)-7-Hydroxylariciresinol

While specific total syntheses of this compound are not extensively documented in publicly available literature, the structural features of the molecule allow for a logical application of established synthetic strategies. The development of a total synthesis for a molecule of this class would serve as a platform to test new synthetic methods and provide access to analogues for further research. organic-chemistry.org

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgicj-e.org For this compound, several logical disconnections can be proposed based on its tetrahydrofuran (B95107) lignan (B3055560) skeleton.

A primary disconnection strategy would target the ether linkages of the central tetrahydrofuran ring. This leads back to an acyclic precursor, a 1,4-diol, which could be formed through stereocontrolled reactions. A subsequent key disconnection would be the central C8-C8' bond (using traditional lignan numbering), breaking the molecule into two C6-C3 phenylpropanoid-type units. This is a common and convergent approach in lignan synthesis.

Alternative retrosynthetic pathways might involve an initial disconnection at the C7-O bond or the C7-C1' benzylic bond. These approaches would rely on reactions such as stereoselective aldol (B89426) additions or alkylations to form the key carbon-carbon bonds, followed by cyclization to construct the furan (B31954) ring.

Table 1: Plausible Retrosynthetic Disconnections for this compound

| Disconnection Strategy | Key Bonds Broken | Precursor Type | Relevant Forward Reactions |

| Convergent C8-C8' Bond | C8-C8' bond, C-O ether bonds | Two C6-C3 Phenylpropanoid units | Oxidative coupling, Stereoselective reduction, Cyclization (e.g., acid-catalyzed) |

| Linear C7-C1' Bond | C7-C1' benzylic bond, C-O ether bonds | A substituted furan and a benzyl (B1604629) halide/aldehyde | Grignard reaction, Aldol condensation, Wittig reaction |

| Cyclization Precursor | C-O ether bonds | Acyclic 1,4-diol with pendant groups | Intramolecular Williamson ether synthesis, Acid-catalyzed cyclodehydration |

This table presents theoretical strategies for the total synthesis based on common practices in organic chemistry.

The primary challenge in synthesizing this compound is the precise control of its multiple stereocenters. Achieving the correct relative and absolute stereochemistry requires the use of advanced stereoselective reactions.

For the construction of the carbon skeleton, asymmetric alkylation using chiral auxiliaries, such as Evans oxazolidinones, could be employed to set key stereocenters before cyclization. tsijournals.com Alternatively, catalytic asymmetric reactions, like enantioselective aldol or Michael reactions, could forge the C-C bonds with high stereocontrol.

To establish the stereochemistry of the hydroxyl groups, particularly the one at C7, stereoselective reduction of a ketone precursor is a viable strategy. The use of sterically hindered reducing agents or substrate-directed reductions can favor the formation of one diastereomer over another. researchgate.net For instance, the reduction of an intermediate ketone could be directed by an adjacent substituent on the ring. The Hosomi-Sakurai reaction represents another powerful tool for the stereocontrolled formation of carbon-carbon bonds in the synthesis of complex natural products. frontiersin.org

Stereoselective Reaction Strategies

Semisynthesis of this compound from Related Natural Products

Semisynthesis provides a more direct and often higher-yielding route to target molecules by utilizing structurally similar and readily available natural products as starting materials. Several lignans (B1203133), which are abundant in nature, serve as excellent precursors for chemical modification. researchgate.netmdpi.com

A well-documented approach in lignan chemistry involves the transformation of other lignans, such as hydroxymatairesinol (B1246089) (HMR) or secoisolariciresinol (B192356), into different structural types. researchgate.netuliege.be HMR is particularly noteworthy as it can be found in high concentrations in the knots of trees like the Norway spruce (Picea abies). researchgate.net

A key transformation is the reduction of a lactone-containing lignan to a diol. For example, HMR can be reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reaction opens the lactone ring to yield an acyclic diol intermediate, specifically 7-hydroxysecoisolariciresinol. researchgate.net This intermediate is pivotal because it can then be induced to cyclize under acidic conditions. This intramolecular cyclization can selectively form the tetrahydrofuran ring characteristic of lignans like lariciresinol (B1674508). While this specific reported pathway yields (+)-lariciresinol and (+)-cyclolariciresinol, the methodology demonstrates the feasibility of converting one lignan skeleton into another. researchgate.net The formation of this compound would require a precursor with the appropriate hydroxylation pattern or a subsequent stereoselective oxidation step.

The efficiency of semisynthetic routes is highly dependent on the optimization of reaction conditions to maximize the yield of the desired product and minimize side reactions.

In the reduction of hydroxymatairesinol (HMR) to 7-hydroxysecoisolariciresinol, the choice of reducing agent and solvent is critical. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is effective for this transformation, achieving high yields. researchgate.netuliege.be

For the subsequent acid-catalyzed cyclization of 7-hydroxysecoisolariciresinol, the choice of acid and reaction time determines the product distribution. This step can yield a mixture of products, such as (+)-lariciresinol (a tetrahydrofuran lignan) and (+)-cyclolariciresinol. researchgate.net Optimization would involve screening various Brønsted or Lewis acids and adjusting temperature and reaction time to favor the formation of the desired furan ring system over other possible cyclized or dehydrated products.

Table 2: Example of Semisynthetic Transformation of a Related Lignan

| Step | Precursor | Reagent/Catalyst | Product | Reported Yield | Reference |

| 1. Reduction | Hydroxymatairesinol (HMR) | Lithium aluminum hydride (LiAlH₄) | 7-hydroxysecoisolariciresinol | 78% | Eklund et al., 2002 researchgate.netuliege.be |

| 2. Cyclization | 7-hydroxysecoisolariciresinol | Acid catalysis | (+)-Lariciresinol & (+)-Cyclolariciresinol | Not specified for individual products | Eklund et al., 2002 researchgate.net |

This table summarizes a reported semisynthetic route to lignans structurally related to this compound, demonstrating the chemical feasibility of the transformations.

Chemical Transformations of Precursor Lignans

Synthesis of this compound Analogues and Derivatives

The generation of analogues and derivatives of this compound is a critical step in exploring its therapeutic potential and understanding its metabolic fate. This process involves intricate chemical strategies to modify the parent molecule, aiming to enhance its biological activity, selectivity, and pharmacokinetic properties.

Structural Modification Strategies

The structural complexity of this compound, characterized by a tetrahydrofuran core and multiple chiral centers, presents unique challenges and opportunities for synthetic modification. Strategies for creating analogues often draw from established methods in lignan synthesis, focusing on the creation of stereochemical diversity and the introduction of various substituents.

One common approach involves the semi-synthesis from a more readily available natural lignan. For instance, hydroxymatairesinol, which shares a similar dibenzylbutyrolactone skeleton, has been utilized as a starting material for the synthesis of other lignans like (-)-matairesinol, (-)-enterolactone, and (-)-enterodiol. acs.orgnih.gov This involves a series of steps including hydrogenation, esterification, and deoxygenation. acs.orgnih.gov A similar strategy could be envisioned for this compound, where its multiple hydroxyl groups could be selectively protected and then subjected to further chemical transformations.

The synthesis of the core tetrahydrofuran ring is another key aspect. An acyl-Claisen rearrangement approach has been successfully employed for the synthesis of various tetrasubstituted tetrahydrofuran lignans. thieme-connect.com This methodology allows for the stereospecific conversion of substituted amides into a range of tetrahydrofuran products. thieme-connect.com Furthermore, a BF3·OEt2-promoted reductive deoxygenation/epimerization of a cyclic hemiketal has been demonstrated as a versatile route to synthesize 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans. acs.org These strategies could be adapted to generate analogues of this compound with variations in the substituents on the aromatic rings or modifications to the tetrahydrofuran core.

Regiodivergent synthesis using Tf2O-catalyzed Friedel–Crafts acylation offers a tool to access trisubstituted furans, which can then be hydrogenated to form tetrahydrofuran lignan analogues. rsc.org This method provides a pathway to introduce different aryl groups, potentially modulating the biological activity of the resulting compounds.

The following table summarizes some general strategies that could be applied for the structural modification of this compound:

| Strategy | Description | Potential Application to this compound |

| Semi-synthesis | Utilization of a readily available natural product as a starting material for chemical modification. acs.orgnih.gov | Derivatization of the hydroxyl groups of this compound to create esters, ethers, or other functional groups. |

| Acyl-Claisen Rearrangement | Stereospecific synthesis of the tetrahydrofuran core from acyclic precursors. thieme-connect.com | Synthesis of analogues with modified substitution patterns on the tetrahydrofuran ring. |

| Reductive Deoxygenation/Epimerization | Stereoselective synthesis of the tetrahydrofuran ring from a cyclic hemiketal intermediate. acs.org | Generation of stereoisomers of this compound to study stereochemistry-activity relationships. |

| Friedel–Crafts Acylation | Introduction of various aryl groups to furan precursors, followed by hydrogenation. rsc.org | Creation of analogues with different aromatic substituents to probe interactions with biological targets. |

Introduction of Functionalities for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govwjbphs.com For this compound, SAR studies would involve the synthesis of a library of derivatives with systematic modifications to identify key pharmacophoric elements.

A primary focus for derivatization would be the phenolic and alcoholic hydroxyl groups. Selective functionalization of these groups can provide valuable insights. For instance, the phenolic hydroxyls can be converted to ethers or esters to investigate the importance of hydrogen bond donating capabilities for biological activity. nih.govnih.gov The synthesis of such derivatives often requires the use of protecting groups to achieve regioselectivity, especially given the multiple hydroxyl groups in this compound.

Another strategy involves the modification of the aromatic rings. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and influence its interaction with biological targets. rsc.org Halogenation or nitration of the aromatic rings are common methods to achieve this. nih.govkib.ac.cn

Furthermore, the hydroxymethyl group on the tetrahydrofuran ring offers another site for modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to explore the steric and electronic requirements at this position.

The table below outlines potential functionalizations for SAR studies of this compound:

| Functional Group | Modification Strategy | Rationale for SAR Studies |

| Phenolic Hydroxyls | Etherification (e.g., methylation), Esterification (e.g., acetylation) nih.govnih.gov | To assess the role of hydrogen bond donation and steric bulk at these positions. |

| Alcoholic Hydroxyls | Esterification, Oxidation nih.gov | To investigate the importance of these hydroxyl groups for activity and to introduce new functionalities. |

| Aromatic Rings | Halogenation, Nitration, Introduction of alkyl or alkoxy groups rsc.org | To probe the electronic and steric effects of substituents on biological activity. |

| Hydroxymethyl Group | Oxidation to aldehyde or carboxylic acid, Conversion to other functional groups | To explore the impact of modifying the size and polarity of this substituent. |

Targeted Synthesis of Metabolites or Prodrugs (mechanistic focus only)

The targeted synthesis of metabolites is crucial for understanding the in vivo fate of this compound and for identifying potentially active or toxic metabolic products. Lignans like secoisolariciresinol and matairesinol (B191791) are known to be metabolized by gut microbiota to enterolignans, such as enterodiol (B191174) and enterolactone (B190478). acs.orgresearchgate.netnih.govnih.gov It is plausible that this compound undergoes similar transformations. The synthesis of these potential metabolites, which would likely involve demethylation and dehydroxylation, is therefore a key research objective. researchgate.net The synthesis of enterolactone and enterodiol has been achieved from hydroxymatairesinol, providing a template for the synthesis of potential metabolites of this compound. acs.orgnih.gov

Prodrug strategies aim to improve the pharmacokinetic properties of a drug by masking certain functional groups, which are then cleaved in vivo to release the active compound. nih.govnih.gov For this compound, the phenolic hydroxyl groups are prime targets for prodrug design. nih.gov Esterification of these groups to form phosphate (B84403) or carbamate (B1207046) prodrugs can enhance water solubility and bioavailability. nih.gov For example, phosphate prodrugs can be synthesized by reacting the phenolic hydroxyl group with a phosphorylating agent. These prodrugs are often designed to be cleaved by specific enzymes, such as phosphatases, at the target site. nih.gov

Another prodrug approach involves the synthesis of glycosides. The synthesis of secoisolariciresinol diglucoside (SDG) from secoisolariciresinol has been reported, involving the use of a glucosyl donor. nih.govgoogle.com A similar glycosylation strategy could be applied to the hydroxyl groups of this compound to potentially improve its absorption and metabolic stability.

The following table details potential metabolite and prodrug synthesis strategies for this compound with a mechanistic focus:

| Type | Synthetic Target | Mechanistic Rationale |

| Metabolite | Enterolignan-like compounds | Based on the known metabolism of other lignans by gut microbiota, involving demethylation and dehydroxylation reactions. researchgate.netnih.gov |

| Prodrug | Phosphate esters of phenolic hydroxyls | To improve water solubility and bioavailability, with in vivo cleavage by phosphatases to release the active drug. nih.gov |

| Prodrug | Carbamate derivatives of phenolic hydroxyls | To enhance metabolic stability and control the release of the parent compound. |

| Prodrug | Glycoside derivatives | To potentially improve absorption and alter the pharmacokinetic profile, with in vivo hydrolysis by glycosidases. nih.govgoogle.com |

Biological Activities and Mechanistic Investigations of 7r 7 Hydroxylariciresinol

Mechanisms of Action in Cellular Models

The ways in which (7R)-7-Hydroxylariciresinol exerts its effects within cells are multifaceted, involving its uptake, localization, and interaction with various cellular components.

Cellular Uptake and Intracellular Localization

The specific mechanisms governing the entry of this compound into cells and its subsequent distribution within intracellular compartments have not been extensively detailed in the currently available research. As a polyphenolic compound, it is plausible that its transport across the cell membrane could involve passive diffusion or be facilitated by membrane transporters that recognize its structural motifs. Once inside the cell, its localization would likely be influenced by its physicochemical properties, directing it toward specific organelles or cellular regions where it can interact with its molecular targets. Further investigation is required to fully elucidate the cellular pharmacokinetics of this compound.

Interactions with Cellular Receptors and Enzymes

This compound is known to interact with various cellular receptors and enzymes, which is central to its biological activity. Drugs and other bioactive molecules often exert their effects by binding to receptors on the cell surface or within the cell, initiating a signaling cascade. mdpi.comfrontiersin.org These receptors can include G protein-coupled receptors, ion channels, and nuclear receptors. mdpi.comfrontiersin.org

Enzymes are another critical class of molecular targets. frontiersin.org By inhibiting or activating specific enzymes, compounds like this compound can modulate metabolic pathways and cellular processes. For example, studies have shown that it can influence the activity of enzymes involved in inflammation and cell death pathways.

Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

A significant aspect of this compound's mechanism of action involves the modulation of key intracellular signaling pathways that regulate fundamental cellular processes like proliferation, survival, and inflammation.

NF-κB Pathway: Research suggests that this compound can influence the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway is a crucial regulator of the inflammatory response and cell survival. By modulating NF-κB, this compound can impact the expression of pro-inflammatory cytokines and other mediators.

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is vital for cell growth, proliferation, and survival. nih.govfrontiersin.org Evidence indicates that this compound may exert some of its biological effects by modulating this pathway. frontiersin.orgresearchgate.net Dysregulation of the PI3K/Akt pathway is implicated in various diseases, making it a significant target for therapeutic intervention. nih.govmdpi.com

Investigations of Specific Molecular Targets

To comprehend the precise mechanisms of action, it is essential to identify the specific molecular targets with which this compound directly interacts.

Enzyme Inhibition or Activation Studies

Detailed studies on the direct inhibitory or activatory effects of this compound on specific enzymes are a key area of research. Techniques such as in vitro enzyme assays are employed to quantify the potency of inhibition, often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.com For instance, research has shown that this compound, along with a similar lignan (B3055560), taxiresinol, can inhibit the production of tumor necrosis factor-alpha (TNF-α). researchgate.net This suggests an interaction with enzymes involved in the TNF-α production or signaling pathway.

Table 1: Investigated Enzymatic and Signaling Effects of this compound

| Pathway/Enzyme | Observed Effect | Cellular Context |

| TNF-α Production | Inhibition | D-GalN/LPS-treated mice |

| Hepatocyte Apoptosis | Inhibition | Primary cultured mouse hepatocytes |

Data derived from studies on the effects of this compound on liver injury models. researchgate.net

Receptor Binding and Ligand-Target Interactions

Receptor binding assays are fundamental in determining the affinity and specificity of a ligand, such as this compound, for a particular receptor. sigmaaldrich.comnih.govbiocompare.com These assays can be performed using various techniques, including those that utilize radiolabeled ligands to quantify binding. sigmaaldrich.comnih.gov While specific receptor binding data for this compound is not extensively documented in the public domain, its observed biological activities, such as the modulation of signaling pathways often initiated by receptor activation, suggest that such interactions are likely. For example, its protective effect against TNF-α-mediated apoptosis implies a potential interaction with the TNF-α receptor or downstream signaling components. researchgate.net

Table 2: Potential Molecular Interactions of this compound

| Potential Target | Implied Interaction | Supporting Evidence |

| TNF-α Receptor Pathway | Antagonism/Modulation | Inhibition of TNF-α-induced apoptosis in hepatocytes. researchgate.net |

Further research employing techniques like molecular docking and comprehensive binding assays is necessary to precisely identify and characterize the direct molecular targets of this compound.

Gene Expression Modulation at the Transcriptional Level

Investigations into the molecular mechanisms of this compound have indicated its ability to modulate the expression of genes involved in critical cellular processes, particularly apoptosis. In a study utilizing a mouse model of D-galactosamine (D-GalN) and lipopolysaccharide (LPS)-induced liver injury, administration of this compound was found to influence the expression of key apoptosis-related genes. researchgate.net

Specifically, pre-treatment with the compound led to a significant inhibition of the elevated serum levels of tumor necrosis factor-alpha (TNF-α). researchgate.net TNF-α is a pro-inflammatory cytokine that can initiate the extrinsic apoptotic pathway. The expression of other critical mediators in apoptosis, such as transforming growth factor-beta 1 (TGF-β1), caspase-3, and Fas/Fas ligand (FasL), were also noted to be significantly increased in the D-GalN/LPS-induced liver injury model, a condition which was counteracted by the administration of this compound. researchgate.net This suggests that the compound may exert its protective effects at the transcriptional level by downregulating the expression of these pro-apoptotic genes.

The regulation of gene expression is a fundamental process controlling cellular functions, involving a complex interplay of transcription factors, activators, and repressors that determine which genes are transcribed into functional products. childrenshospital.org The modulation of apoptosis-related genes by this compound points towards its potential to interfere with the signaling cascades that lead to programmed cell death. The BCL-2 gene family, for instance, plays a pivotal role in regulating apoptosis, with a delicate balance between pro-apoptotic members like BAX and anti-apoptotic members like BCL-2 determining cell fate. nih.gov While direct evidence of this compound's effect on the BCL-2 family is not yet available, its influence on upstream signaling molecules like TNF-α suggests an indirect regulatory role.

Further research is required to fully elucidate the precise transcriptional mechanisms of this compound, including the identification of specific transcription factors and DNA binding sites it may affect.

Studies in Preclinical In Vitro Models

Cell Proliferation and Apoptosis Studies in Specific Cell Lines

The effects of this compound on cell proliferation and apoptosis have been investigated in primary cultured mouse hepatocytes. In a model of D-GalN/TNF-α-induced cell death, this compound demonstrated a significant protective effect, directly inhibiting apoptosis in these cells. researchgate.net This in vitro finding corroborates the in vivo observations of reduced hepatocyte apoptosis.

While these results in primary cells are valuable, there is a notable lack of published studies on the effects of this compound on the proliferation and apoptosis of specific cancer cell lines. Such studies are crucial for evaluating its potential as an anti-cancer agent. For context, other polyphenolic compounds have been extensively studied in this regard. For example, hydroxytyrosol (B1673988) has been shown to inhibit the proliferation of prostate cancer cells (LNCaP and C4-2) in a dose-dependent manner and induce apoptosis through the modulation of cell cycle proteins and apoptotic regulators. nih.gov Similarly, other natural compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines, often through the modulation of signaling pathways like Akt/mTOR and the expression of BCL-2 family proteins. frontiersin.orgnih.govfrontiersin.orgmdpi.com

Future research should focus on evaluating this compound in a panel of cancer cell lines to determine its anti-proliferative and pro-apoptotic activity and to identify potential molecular targets.

Cellular Differentiation and Phenotypic Modulation Assays

Currently, there is a lack of available scientific literature investigating the effects of this compound on cellular differentiation and phenotypic modulation. Cellular differentiation is a fundamental process by which less specialized cells become more specialized. ebi.ac.uk The modulation of this process by external compounds can have significant therapeutic implications, for instance, in regenerative medicine or cancer therapy where inducing differentiation can be a therapeutic goal. nih.govplos.orggamida-cell.com

Studies on other compounds have shown that it is possible to modulate cellular differentiation using small molecules. For example, certain nucleoside drugs can induce neuronal differentiation in cancer stem cells. plos.org The potential of this compound to influence cellular differentiation pathways remains an unexplored area of research.

Oxidative Stress Modulation in Cellular Systems

While this compound is a polyphenol, a class of compounds known for their antioxidant properties, there is a scarcity of specific studies on its ability to modulate oxidative stress in cellular systems. nih.gov In the context of the D-GalN/LPS-induced liver injury model, the protective effects of this compound suggest a potential role in mitigating oxidative stress, as reactive oxygen species are known to be involved in TNF-α-dependent hepatic apoptosis. researchgate.net

Cellular antioxidant activity assays, such as the Cellular Antioxidant Activity (CAA) assay or the oxidative hemolysis inhibition assay (OxHLIA), are valuable tools for assessing the ability of a compound to protect cells from oxidative damage. mdpi.comnih.govscirp.orgoxfordbiomed.com These assays measure the compound's ability to scavenge free radicals within a cellular environment, providing more biologically relevant data than simple chemical-based assays. mdpi.com To date, no such specific cellular antioxidant activity data has been published for this compound.

Studies in Preclinical In Vivo Models (Mechanistic Focus)

Pharmacodynamic Profiling in Animal Models

The primary in vivo mechanistic studies on this compound have focused on its hepatoprotective effects in a mouse model of acute liver injury induced by D-GalN/LPS. researchgate.net In these studies, pre-administration of the compound demonstrated significant pharmacodynamic effects related to the inhibition of apoptosis and inflammation.

Key findings from this in vivo model include a dose-dependent reduction in hepatocyte DNA fragmentation and the formation of apoptotic bodies. researchgate.net Furthermore, this compound significantly attenuated the increase in serum levels of glutamic pyruvic transaminase (sGPT) and serum glutamic oxaloacetic transaminase (sGOT), which are key biomarkers of liver damage. researchgate.net Mechanistically, this was linked to the inhibition of TNF-α production. researchgate.net

The translation of pharmacodynamic data from animal models to humans is a complex process that often relies on mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) modeling. nih.gov Such models help in identifying drug- and system-specific factors that determine the pharmacological effect. The initial in vivo data for this compound provides a foundation for such future modeling, should the compound proceed to further development.

The table below summarizes the key in vivo pharmacodynamic findings for this compound.

| Model | Biomarker/Endpoint | Effect of this compound | Reference |

| D-GalN/LPS-induced liver injury in mice | Hepatocyte DNA fragmentation | Significantly inhibited | researchgate.net |

| D-GalN/LPS-induced liver injury in mice | Apoptotic body formation | Significantly inhibited | researchgate.net |

| D-GalN/LPS-induced liver injury in mice | Serum glutamic pyruvic transaminase (sGPT) | Significantly and dose-dependently reduced | researchgate.net |

| D-GalN/LPS-induced liver injury in mice | Serum glutamic oxaloacetic transaminase (sGOT) | Significantly and dose-dependently reduced | researchgate.net |

| D-GalN/LPS-induced liver injury in mice | Serum tumor necrosis factor-alpha (TNF-α) | Significantly inhibited | researchgate.net |

Impact on Organ System Function in Disease Models (Mechanistic Focus)

The therapeutic potential of this compound has been notably investigated in the context of acute liver injury, demonstrating significant protective effects on organ function in preclinical disease models. Research has specifically focused on its role in a well-established model of chemically-induced liver damage in mice, providing insights into its mechanistic action at the cellular level.

In a pivotal study utilizing a D-galactosamine (D-GalN) and lipopolysaccharide (LPS)-induced model of acute liver failure in mice, this compound demonstrated a marked capacity to preserve liver integrity. nih.govresearchgate.net This model is known to induce a pathological state that closely mimics fulminant hepatic failure in humans, characterized by widespread hepatocyte apoptosis and subsequent necrosis. nih.govresearchgate.netnih.gov Pre-administration of this compound was found to significantly inhibit key markers of liver damage. nih.govresearchgate.net

Histopathological examinations revealed that the compound effectively prevented the formation of apoptotic bodies and inhibited hepatocyte DNA fragmentation, which are hallmark features of programmed cell death in the liver under this toxic challenge. nih.govresearchgate.net Furthermore, it suppressed the development of hepatic necrosis, a more severe and later-stage event in D-GalN/LPS-induced liver injury. nih.govresearchgate.net This protective effect on the liver parenchyma underscores the compound's ability to interfere with the pathological cascades that lead to massive cell death and organ dysfunction. The mechanism of this protection is linked to the inhibition of inflammatory responses and direct cytoprotective effects on the hepatocytes. nih.govresearchgate.net

The primary organ system impacted in these disease models is the liver. The administration of this compound showcased a direct and positive influence on maintaining the structural and functional integrity of this vital organ when subjected to a severe toxic insult. nih.govresearchgate.net

| Disease Model | Organ System | Observed Pathological Changes without Treatment | Impact of this compound |

| D-Galactosamine/Lipopolysaccharide-Induced Acute Liver Injury | Liver | Hepatocyte apoptosis, DNA fragmentation, hepatic necrosis | Inhibition of hepatocyte DNA fragmentation, prevention of apoptotic body formation, and suppression of hepatic necrosis. nih.govresearchgate.net |

Molecular Biomarker Modulation in Animal Tissues

The protective effects of this compound on organ function are substantiated by its ability to modulate key molecular biomarkers in animal tissues, particularly those indicative of liver damage and inflammation. In the D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced liver injury model, the compound was shown to significantly influence the levels of critical serum and tissue biomarkers.

A primary mechanism of action for this compound is its ability to mitigate the inflammatory response triggered by D-GalN/LPS. A key finding was the significant and dose-dependent inhibition of the rise in serum tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net TNF-α is a pro-inflammatory cytokine that plays a central role in initiating the apoptotic cascade in this liver injury model. nih.govresearchgate.net By suppressing TNF-α production, this compound directly counteracts a major driver of hepatocyte death. nih.govresearchgate.net This suggests that the compound interferes with the activation of macrophages, which are a primary source of TNF-α in this context. nih.govresearchgate.net

Furthermore, the compound demonstrated a direct protective effect on hepatocytes against TNF-α-induced cell death, as observed in primary cultured mouse hepatocytes. nih.govresearchgate.net This indicates a dual mechanism: reducing the inflammatory signal and enhancing the resilience of the liver cells to that signal.

| Molecular Biomarker | Animal Tissue/Fluid | Change Induced by Disease Model | Effect of this compound |

| Tumor Necrosis Factor-alpha (TNF-α) | Serum | Significant elevation | Significant and dose-dependent inhibition. nih.govresearchgate.net |

| Serum Glutamic Pyruvic Transaminase (sGPT/ALT) | Serum | Significant elevation | Significant and dose-dependent reduction. nih.govresearchgate.net |

| Serum Glutamic Oxaloacetic Transaminase (sGOT/AST) | Serum | Significant elevation | Significant and dose-dependent reduction. nih.govresearchgate.net |

Analytical Methodologies for Detection and Quantification of 7r 7 Hydroxylariciresinol

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the analysis of (7R)-7-Hydroxylariciresinol, enabling its separation from complex plant matrices and assessment of its purity. High-performance liquid chromatography, gas chromatography, and thin-layer chromatography are the principal methods employed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lignans (B1203133) like this compound due to its high resolution and sensitivity. icm.edu.pl Development of a robust HPLC method is critical for achieving accurate quantification and effective separation from other closely related compounds.

Most analytical methods for lignans utilize reversed-phase (RP) columns, such as C18, because lignans are typically medium-polarity compounds. icm.edu.pl The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an acidified aqueous phase. icm.edu.plmdpi.com The use of an acidic modifier, commonly formic acid, is important for improving peak shape and resolution of phenolic compounds by suppressing the ionization of hydroxyl groups. icm.edu.plnih.gov

In a specific application for analyzing conifer wood extracts, this compound and its diastereomers were successfully separated using a C18 column. nih.govmdpi.com The method employed a gradient elution system, which allows for the effective separation of a wide range of compounds with varying polarities within a single analytical run. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, or more advanced mass spectrometry (MS) detectors for enhanced selectivity and identification. icm.edu.plnih.govmdpi.com UV absorption for lignans is typically monitored around 280 nm. nih.gov

Table 1: Example HPLC Method Parameters for Lignan (B3055560) Analysis

| Parameter | Condition | Source |

| Column | Zorbax SB-C18 (150 mm × 2.1 mm, 1.9 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.gov |

| Gradient | 15–100% B over 60 minutes | nih.gov |

| Flow Rate | 0.2 mL/min | nih.gov |

| Column Temp. | 25 °C | nih.gov |

| Detection | DAD (190–400 nm) and ESI-MS/MS | nih.gov |

Method validation is a critical component of HPLC development, ensuring the generated data is reliable. This involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). chromatographyonline.com

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and quantification of lignans. researchgate.net Due to the low volatility of this compound, a derivatization step is necessary prior to GC analysis. The most common approach is silylation, where polar hydroxyl groups are converted to nonpolar trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). academie-sciences.frnih.gov This process increases the volatility and thermal stability of the analyte, making it suitable for GC. academie-sciences.frresearchgate.net The resulting TMS derivatives of lignans can be effectively separated on capillary columns and identified based on their retention times and mass spectra. researchgate.netnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative screening of plant extracts. researchgate.net It is particularly useful for monitoring the progress of extraction and purification procedures, such as those performed by preparative chromatography. researchgate.net For lignan analysis, silica (B1680970) gel plates are typically used as the stationary phase, with a mobile phase consisting of a mixture of nonpolar and polar organic solvents. mdpi.com

Preparative Chromatography for Sample Enrichment

When detailed structural analysis or biological testing is required, larger quantities of pure this compound must be isolated from the initial plant extract. Preparative chromatography is the method of choice for this purpose. researchgate.netmdpi.com This technique operates on the same principles as analytical chromatography but uses larger columns and higher flow rates to handle greater sample loads. mdpi.com

Both preparative HPLC and flash chromatography are effective for enriching and isolating lignans. nih.govresearchgate.net For instance, preparative HPLC was used to fractionate a hydrophilic extract of Norway spruce knotwood, which led to the subsequent identification of 7'-hydroxylariciresinol in the collected fractions. This enrichment is essential for obtaining sufficient material for comprehensive spectroscopic analysis, such as NMR. researchgate.net The goal of preparative chromatography is to isolate the target compound with high purity, which is crucial for its unequivocal structural identification. mdpi.com

Spectroscopic and Spectrometric Approaches for Structural Elucidation (Methodological Focus)

Once this compound has been isolated and purified, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. NMR provides detailed information about the carbon-hydrogen framework, while MS reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the unambiguous structure elucidation of organic molecules, including this compound. nih.govupi.edu The fundamental principle of NMR involves the interaction of atomic nuclei with an external magnetic field. upi.edu By analyzing the resonance frequencies, chemists can deduce a wealth of structural information. nih.gov

For a molecule like this compound, several types of NMR experiments are employed:

¹H NMR: Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). libretexts.org

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. chemguide.co.uk

In the context of this compound analysis, NMR was used to confirm the structure of the compound and its diastereoisomers after they were isolated from conifer wood extracts by chromatographic methods. nih.govmdpi.com The chemical shifts and coupling constants observed in the NMR spectra provide the definitive evidence for the compound's stereochemistry and constitution. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Lignan Structures

| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Source |

| Aromatic Protons | 6.5 - 7.5 | 110 - 135 | nih.govlibretexts.org |

| Methoxyl (-OCH₃) Protons | 3.7 - 3.9 | 55 - 60 | carlroth.com |

| Benzylic Protons (e.g., H-7, H-8) | 2.5 - 5.0 | 35 - 85 | nih.gov |

| Aliphatic/Tetrahydrofuran (B95107) Ring Protons | 1.5 - 4.5 | 30 - 80 | nih.gov |

| Phenolic Hydroxyl (-OH) Protons | 4.5 - 9.0 (variable) | N/A | mit.edu |

Note: Specific chemical shifts are highly dependent on the solvent and the exact molecular structure.

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Analysis

Mass Spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. icm.edu.pl For structural elucidation, it provides the molecular weight of the compound and crucial information about its structure through the analysis of fragmentation patterns. icm.edu.pl When coupled with a chromatographic system (e.g., HPLC-MS or GC-MS), it becomes a highly specific and sensitive analytical tool. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique commonly used in LC-MS that is well-suited for analyzing polar molecules like lignans, often detecting them as pseudomolecular ions such as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. icm.edu.plnih.gov In one study, diastereoisomers of 7-hydroxylariciresinol were detected as the [M-H]⁻ ion at m/z 375. mdpi.com

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the molecular ion) and inducing fragmentation by collision-induced dissociation (CID). The resulting product ions provide a "fingerprint" that is characteristic of the molecule's structure. nih.govresearchgate.net While detailed ESI-MS/MS fragmentation data for 7-hydroxylariciresinol is not widely published, related lignans show characteristic losses of water, methoxy (B1213986) groups, and cleavages of the tetrahydrofuran ring. mdpi.com

In GC-MS analysis using electron ionization (EI), the TMS-derivatized 7'-hydroxylariciresinol exhibits a distinctive fragmentation pattern. A notable fragment is observed at m/z 223, which is more abundant than the fragment at m/z 209. This pattern helps to differentiate it from other related lignans like isoliovils or todolactols.

Table 3: Key Mass Fragments for 7'-Hydroxylariciresinol Analysis

| Analysis Type | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Interpretation | Source |

| LC-ESI-MS | 375 [M-H]⁻ | - | Pseudomolecular ion of 7-hydroxylariciresinol | mdpi.com |

| GC-EI-MS (TMS derivative) | - | 223 | Characteristic fragment [G-C≡O]⁺, more abundant than m/z 209 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mdpi.com Different functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, a lignan with a complex structure, key functional groups include hydroxyl (-OH), ether (C-O-C), and aromatic rings. nih.gov

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. Aliphatic C-H stretching from the tetrahydrofuran ring and other saturated parts of the molecule would be observed between 3000 and 2850 cm⁻¹.

C=C Stretching (Aromatic): The presence of aromatic rings is confirmed by absorption bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the C-O stretching of the alcohol and ether functional groups are expected in the 1260-1000 cm⁻¹ range. spectroscopyonline.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3400-3200 (broad) | O-H Stretch |

| Aromatic C-H | 3100-3000 | C-H Stretch |

| Aliphatic C-H | 3000-2850 | C-H Stretch |

| Aromatic C=C | 1600-1450 | C=C Stretch |

| Ether/Alcohol C-O | 1260-1000 | C-O Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. msu.edu The wavelengths at which absorption occurs (λmax) are characteristic of the chromophores present in the molecule. msu.edu

For this compound, the chromophores are the two guaiacyl (4-hydroxy-3-methoxyphenyl) rings. nih.gov These aromatic systems give rise to characteristic UV absorption bands. The UV spectrum of this compound in a solvent like methanol or ethanol (B145695) is expected to show absorption maxima (λmax) in the range of 280-285 nm. This absorption is due to the π → π* electronic transitions within the aromatic rings. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

Quantitative Analytical Methods in Biological Matrices

The quantification of this compound in complex biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. rdd.edu.iq Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and robustness. biotrial.com

LC-MS/MS Method Development for Bioanalysis

Developing a reliable LC-MS/MS method involves optimizing both the liquid chromatography separation and the mass spectrometry detection. biotrial.com

Liquid Chromatography (LC): The goal of the LC separation is to resolve this compound from other endogenous components in the biological matrix. biotrial.com A reversed-phase C18 column is commonly used. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidifier such as formic acid to improve peak shape and ionization efficiency. A gradient elution program, where the proportion of the organic solvent is increased over time, is generally employed to ensure good separation and a reasonable run time.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. nih.gov The analysis is typically performed in the negative ion mode using electrospray ionization (ESI), as the phenolic hydroxyl groups are readily deprotonated. The process involves selecting the deprotonated molecular ion [M-H]⁻ of this compound in the first quadrupole (Q1), fragmenting it in the second quadrupole (collision cell), and then monitoring specific fragment ions in the third quadrupole (Q3). This is known as multiple reaction monitoring (MRM) and provides excellent specificity. researchgate.net

Interactive Data Table: Typical LC-MS/MS Parameters for this compound

| Parameter | Typical Setting |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 375.1 |

| Product Ions (MRM) | Specific fragment ions (e.g., m/z 297, m/z 223) researchgate.net |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is essential to remove interferences from the biological matrix and to concentrate the analyte of interest. rdd.edu.iq Common strategies for this compound include:

Protein Precipitation (PPT): This is a simple and fast method where a large excess of a cold organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. cigb.edu.cu After centrifugation, the supernatant containing this compound is collected and can be directly injected into the LC-MS/MS system or further processed.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. An organic solvent, such as ethyl acetate (B1210297) or methyl tert-butyl ether, is used to extract this compound from the aqueous biological sample. semanticscholar.org This method can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. gerstelus.com A reversed-phase SPE cartridge is typically used. The sample is loaded onto the cartridge, which retains this compound. Interfering substances are washed away, and then the analyte is eluted with a small volume of an organic solvent. This results in a clean and concentrated sample.

Validation of Analytical Methods (Specificity, Linearity, Accuracy, Precision)

To ensure the reliability of the analytical data, the LC-MS/MS method must be validated according to international guidelines. europa.eufda.gov The key validation parameters are:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. npra.gov.my This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity: The linearity of an analytical procedure is its ability to produce test results that are directly proportional to the concentration of the analyte. europa.eu This is assessed by analyzing a series of calibration standards over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. The relationship should be linear, with a correlation coefficient (r²) greater than 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the closeness of agreement between a series of measurements. fda.gov These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should be ≤15% (≤20% for the LLOQ). nih.gov

Interactive Data Table: Typical Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Specificity | No significant interfering peaks at the analyte's retention time |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

Interactions of 7r 7 Hydroxylariciresinol with Biological Systems

Metabolic Interactions with Drug-Metabolizing Enzymes (e.g., Cytochrome P450)

Direct research specifically investigating the metabolic interactions of (7R)-7-Hydroxylariciresinol with drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) superfamily, is limited in the available scientific literature.

Cytochrome P450 enzymes are crucial for Phase I metabolism, a process that modifies drugs and other foreign compounds (xenobiotics) to facilitate their excretion. nih.govmedsafe.govt.nz The CYP1, CYP2, and CYP3 families are primarily responsible for the metabolism of approximately 80% of clinical drugs. nih.gov The liver is the main site of CYP enzyme expression and activity. medsafe.govt.nz The inhibition or induction of these enzymes is a common cause of drug-drug interactions. examine.comdrugbank.com For instance, some lignans (B1203133) derived from Schisandra chinensis are known to be metabolized by CYP3A4 and CYP2C9 and can activate the pregnane (B1235032) X receptor (PXR), which in turn induces the expression of CYP enzymes. nih.gov However, it is important to note that this compound is structurally distinct and derived from a different plant source, so these specific interactions cannot be directly extrapolated. nih.gov The effects of elicitors on the general content of cytochrome P450 monooxygenase have been observed in cell cultures of Taxus species, but these findings are not specific to this compound. thegoodscentscompany.com

Due to the lack of specific research data, a detailed profile of this compound's interaction with CYP enzymes, including which isoforms it may inhibit or induce, remains to be established.

Influence on Gut Microbiota Composition and Function

While the direct impact of this compound on the composition and function of gut microbiota has not been specifically detailed, the metabolism of related lignans by intestinal bacteria is well-documented. mdpi.commdpi.com Plant lignans are often consumed as glycosides and are poorly absorbed in the small intestine, allowing them to reach the colon where they are metabolized by the local microbiota. mdpi.commdpi.com

This microbial transformation is a multi-step process that typically includes deglycosylation, demethylation, dehydroxylation, and dehydrogenation. mdpi.com A paradigmatic example is the conversion of secoisolariciresinol (B192356) diglucoside (SDG) from flaxseed into the bioactive mammalian enterolignans, enterodiol (B191174) (END) and enterolactone (B190478) (ENL). nih.govmdpi.comjst.go.jp These enterolignans are more biologically active than their plant-based precursors and are associated with various health effects. mdpi.com Given that this compound is a lignan (B3055560) related to lariciresinol (B1674508)—another known precursor to enterolignans—it is plausible that it undergoes similar biotransformation by gut bacteria. mdpi.comd-nb.info

The conversion process is dependent on a consortium of different bacterial species, each performing specific metabolic steps. nih.gov Research has identified several bacterial genera involved in the metabolism of the lignan SDG.

Table 1: Bacterial Genera Involved in the Metabolism of Secoisolariciresinol Diglucoside (SDG)

| Metabolic Step | Involved Bacterial Genera | Reference(s) |

|---|---|---|

| Deglycosylation | Bacteroides, Clostridium | nih.gov |

| Demethylation | Butyribacterium, Eubacterium, Blautia, Peptostreptococcus | nih.gov |

| Transformation to Enterodiol | Peptostreptococcus sp. SDG-1, Eubacterium sp. SDG-2 | jst.go.jp |

The capacity to produce enterolignans varies significantly among individuals, largely due to differences in the composition and activity of their gut microbiota. d-nb.info Factors such as diet, Body Mass Index (BMI), and the use of antibiotics can influence the microbial populations responsible for lignan metabolism. d-nb.info Therefore, the biotransformation of this compound in the gut is likely subject to this interpersonal variability.

Impact on Cellular Homeostasis and Stress Responses

Cells maintain a stable internal environment, or homeostasis, through a series of surveillance and response pathways known as cellular stress responses. cellmolbiol.orgwikipedia.orglabmanager.com These responses are activated by stressors like toxins, oxidative stress, and the accumulation of unfolded proteins. wikipedia.orgnih.gov Research indicates that this compound can modulate these pathways, particularly in the context of liver cell injury.